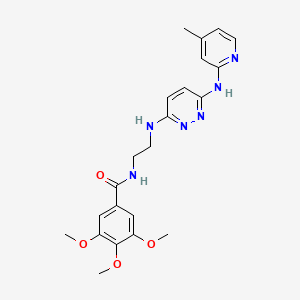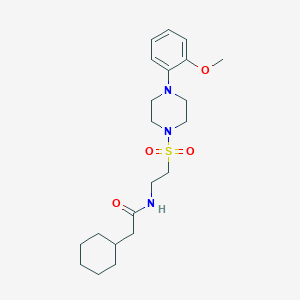
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
Anti-Angiogenic and DNA Cleavage Activities
A study by Vinaya Kambappa et al. (2017) synthesized a series of novel piperidine-4-carboxamide derivatives, exhibiting significant anti-angiogenic and DNA cleavage activities. These compounds, including variants closely related to the chemical structure of interest, blocked blood vessel formation in vivo using the chick chorioallantoic membrane (CAM) model and showed potent DNA binding/cleavage abilities. This suggests their potential application in anticancer therapies by inhibiting angiogenesis and inducing cytotoxic effects through DNA interaction Vinaya Kambappa et al., 2017.
Enamine Chemistry and Organic Synthesis
Carlsson and Lawesson (1982) explored the reduction of enaminones, leading to the synthesis of α,β-unsaturated aldehydes. Their work detailed the transformation of cyclohexanone and its derivatives into enaminones, followed by reduction processes yielding valuable intermediates for organic synthesis. This research underlines the importance of such compounds in synthesizing structurally diverse molecules, showcasing their versatility in chemical synthesis Carlsson & Lawesson, 1982.
Molecular Interaction Studies
Research by J. Shim et al. (2002) on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a molecule with a similar backbone structure, involved detailed molecular interaction studies with the CB1 cannabinoid receptor. Their findings contribute to understanding how such compounds interact with biological targets, offering insights into designing more effective therapeutic agents by manipulating molecular structures for desired biological activities J. Shim et al., 2002.
作用機序
Target of Action
Similar compounds have been reported to inhibit the activity oftyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, which regulates many aspects of cellular function, including proliferation, differentiation, and survival .
Mode of Action
Compounds with similar structures, such as imatinib, have been found to bind to an inactive abelson tyrosine kinase domain through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, thereby disrupting the signaling pathways it modulates .
Biochemical Pathways
The inhibition of tyrosine kinases can affect multiple signaling pathways, including those involved in cell growth and survival . The disruption of these pathways can lead to the inhibition of cancer cell proliferation and the induction of apoptosis .
Result of Action
The inhibition of tyrosine kinases can lead to the disruption of cell signaling pathways, potentially leading to the inhibition of cell proliferation and the induction of apoptosis .
特性
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c22-18(16-5-2-1-3-6-16)20-13-15-8-11-21(12-9-15)17-7-4-10-19-14-17/h1-2,4,7,10,14-16H,3,5-6,8-9,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXUKCRYLWOQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol](/img/structure/B2794635.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794637.png)
![(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2794640.png)




![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2794646.png)

![N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794649.png)

![2-Fluoro[1,1'-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2794653.png)
